molecular formula C19H42N4O18S2 B2421751 ELX-02 (disulfate) CAS No. 2244622-33-9

ELX-02 (disulfate)

Número de catálogo B2421751
Número CAS: 2244622-33-9
Peso molecular: 678.68
Clave InChI: KJBRSTPUILEBDR-DBMIJKFDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ELX-02 (disulfate), also referred to as NB-124 disulfate, is an advanced synthetic eukaryotic ribosome selective glycoside (ERSG). It is currently under investigation as a potential therapy for genetic diseases caused by nonsense mutations .


Synthesis Analysis

ELX-02 is an investigational compound that is structurally an aminoglycoside analog. It induces read-through of nonsense mutations through interaction with the ribosome, which results in the production of full-length functional proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of ELX-02 (disulfate) such as its density, melting point, boiling point, structure, formula, and molecular weight can be found in various databases .

Aplicaciones Científicas De Investigación

Overview of ELX-02 Disulfate

ELX-02 disulfate is an investigational synthetic eukaryotic ribosome–selective glycoside optimized as a translational read-through molecule. It is primarily being developed as a therapy for genetic diseases caused by nonsense mutations. These mutations result in prematurely truncated, non-functional proteins, and ELX-02 disulfate aims to overcome this by promoting the read-through of these mutations, thus enabling the production of full-length, functional proteins (Leubitz et al., 2019).

Application in Genetic Diseases

  • Cystic Fibrosis and Nephropathic Cystinosis : ELX-02 disulfate is being explored as a therapeutic option for genetic diseases like cystic fibrosis (CF) and nephropathic cystinosis. These diseases are often caused by nonsense mutations, and ELX-02 has shown potential in promoting the read-through of these mutations, thus facilitating the production of functional proteins. Clinical trials have indicated that ELX-02 is well-tolerated, with no reported treatment-related serious adverse events or deaths (Kerem, 2020).

  • Application in Nonsense Mutation-mediated Diseases : The potential of ELX-02 disulfate extends to a range of diseases resulting from nonsense alleles. Studies have shown that ELX-02 can significantly promote the read-through of premature stop codons, thereby restoring the production of full-length proteins necessary for normal cellular functions. This indicates its therapeutic utility in a variety of genetic disorders caused by nonsense mutations (Crawford et al., 2020).

Pharmacokinetics and Safety Profile

  • Pharmacokinetics : ELX-02 disulfate exhibits dose-dependent pharmacokinetics with rapid absorption and elimination in the human body. The compound is primarily excreted through urine, mostly in an unchanged form. These pharmacokinetic properties support its safety and efficacy in treating genetic diseases caused by nonsense mutations (Leubitz et al., 2019).

  • Safety and Tolerability : In clinical studies involving healthy subjects, ELX-02 disulfate was found to be safe and well-tolerated. The safety profile, including a lack of severe or serious drug-related adverse events, positions it as a promising candidate for further clinical development and evaluation in patients with genetic diseases caused by nonsense mutations (Leubitz et al., 2021).

Mecanismo De Acción

ELX-02 works by inducing read-through of nonsense mutations through interaction with the ribosome. This process results in the production of full-length functional proteins. It is being developed as a therapy for genetic diseases caused by nonsense mutations such as cystic fibrosis (CF) and nephropathic cystinosis .

Direcciones Futuras

ELX-02 has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of cystic fibrosis patients with nonsense mutations . Clinical testing of ELX-02 in Alport syndrome is expected to initiate in the second half of 2022, with topline results expected in the first half of 2023 .

Propiedades

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGVCSNIMZZOIT-BPQPGTHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42N4O18S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ELX-02 (disulfate)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.